ESI-05

概要

説明

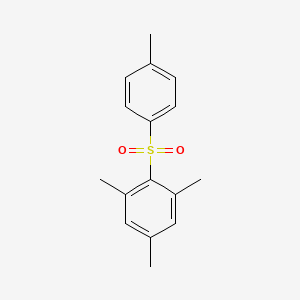

4-メチルフェニル-2,4,6-トリメチルフェニルスルホン: この化合物は、Epac 2 の阻害において高い選択性と効力を有しており、科学研究において貴重なツールとなっています .

準備方法

合成経路と反応条件: 4-メチルフェニル-2,4,6-トリメチルフェニルスルホンの合成は、2,4,6-トリメチルフェニルを4-メチルフェニルスルホニルクロリドでスルホン化することによって行われます。 この反応は、通常、ピリジンまたはトリエチルアミンなどの塩基の存在下、無水条件下で行われ、加水分解を防ぎます .

工業的製造方法: 4-メチルフェニル-2,4,6-トリメチルフェニルスルホンの具体的な工業的製造方法は広く文書化されていませんが、一般的なアプローチは、高収率と高純度を確保するために、制御された条件下での大規模なスルホン化反応が含まれます。 生成物はその後、再結晶またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: 4-メチルフェニル-2,4,6-トリメチルフェニルスルホンは、スルホン基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

置換反応: 通常、塩基の存在下でアミンまたはチオールなどの求核剤を含みます。

酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて行うことができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、アミンとの置換反応は、スルホンアミド誘導体を生成することができます .

科学研究への応用

4-メチルフェニル-2,4,6-トリメチルフェニルスルホンは、科学研究において幅広い用途があります。

科学的研究の応用

4-Methylphenyl-2,4,6-trimethylphenylsulfone has a wide range of applications in scientific research:

作用機序

4-メチルフェニル-2,4,6-トリメチルフェニルスルホンは、Epac 2 を選択的に阻害することにより効果を発揮します。環状アデノシン一リン酸結合ドメイン2つの界面にあるアロステリック部位に結合し、環状アデノシン一リン酸によるEpac 2 の活性化を防ぎます。 この阻害は、Epac 2 によって媒介される下流のシグナル伝達経路、例えばRap1の活性化を阻害します .

類似化合物の比較

類似化合物:

ESI-07: 構造の特徴は異なりますが、同様の特性を持つEpac 2 の別の選択的阻害剤.

ESI-08: 4-メチルフェニル-2,4,6-トリメチルフェニルスルホンと比較して、Epac 2 の阻害効果が低い.

ESI-09: より広範囲の特異性を持つ、非環状ヌクレオチドEpacアンタゴニスト.

独自性: 4-メチルフェニル-2,4,6-トリメチルフェニルスルホンは、Epac 2 に対する高い選択性と効力を有しているため、Epac 2 の活性を正確に調節する必要がある研究に適した選択肢となっています。 Epac 1 には存在しないアロステリック部位への独自の結合機構は、その特異性をさらに高めています .

類似化合物との比較

ESI-07: Another selective inhibitor of Epac 2 with similar properties but different structural features.

ESI-08: A less potent Epac 2 inhibitor compared to 4-Methylphenyl-2,4,6-trimethylphenylsulfone.

ESI-09: A non-cyclic nucleotide Epac antagonist with broader specificity.

Uniqueness: 4-Methylphenyl-2,4,6-trimethylphenylsulfone stands out due to its high selectivity and potency for Epac 2, making it a preferred choice for studies requiring precise modulation of Epac 2 activity. Its unique binding mechanism to an allosteric site not present in Epac 1 further enhances its specificity .

特性

IUPAC Name |

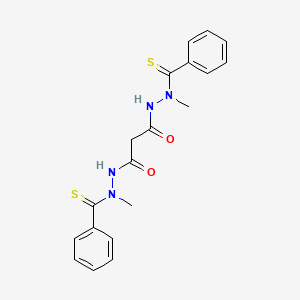

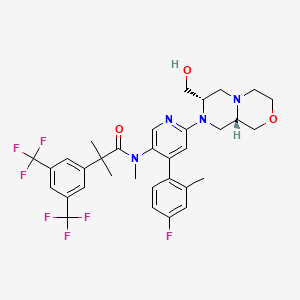

1,3,5-trimethyl-2-(4-methylphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S/c1-11-5-7-15(8-6-11)19(17,18)16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPHOZWFSFNOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297630 | |

| Record name | NSC116966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-64-5 | |

| Record name | NSC116966 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC116966 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。